8,11-Eicosadiynoic acid

説明

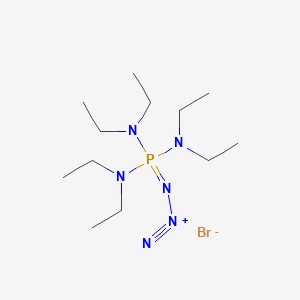

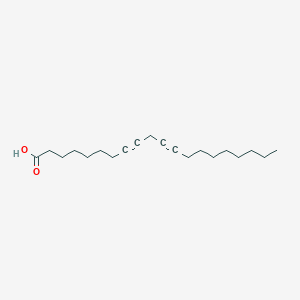

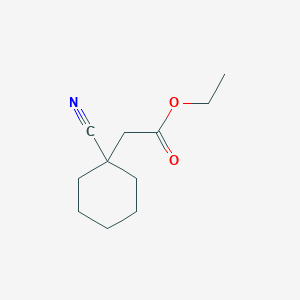

8,11-Eicosadiynoic acid is an unsaturated fatty acid . It has a molecular formula of C20H32O2 and a molecular weight of 304.47 . It is also known by other names such as EDYA .

Molecular Structure Analysis

The molecular structure of 8,11-Eicosadiynoic acid is represented by the SMILES stringCCCCCCCCCC#CCC#CCCCCCCC(O)=O . This indicates that the molecule consists of a long carbon chain with two triple bonds and a carboxylic acid group at the end. Physical And Chemical Properties Analysis

8,11-Eicosadiynoic acid has a molecular weight of 304.47 and a molecular formula of C20H32O2 . It is an unsaturated fatty acid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Metabolic Pathways and Biosynthesis

Conversion and Desaturation : Eicosa-11,14-dienoic acid is shown to be converted to eicosa-5,11,14-trienoic acid and eicosa-5,11-dienoic acid in rats. This suggests a specific pathway for arachidonate biosynthesis, where eicosa-8,11-dienoic acid plays a role (Ullman & Sprecher, 1971).

Inhibition of Icosanoid Production : Eicosadiynoic acid (EDYA) acts as an inhibitor in the production of icosanoids from arachidonic acid, affecting several steps such as arachidonate uptake, activation, and conversion from precursor fatty acids (Laposata, Kaiser, Reich, & Majerus, 1987).

Prostaglandin Biosynthesis : Eicosatrienoic acid incubation with sheep vesicular gland homogenates results in 9α,15-dihydroxy-11-ketoprost-13-enoic acid, supporting its role in prostaglandin biosynthesis (Granström, Lands, & Samuelsson, 1968).

Oxygenation and Metabolism : The oxygenation of 5,8,11-eicosatrienoic acid by prostaglandin endoperoxide synthase and cytochrome P450 monooxygenase produces various metabolites, indicating complex interactions in lipid metabolism (Oliw, Hörnsten, Sprecher, & Hamberg, 1993).

Eicosatrienoic Acid and Lipoxygenase : The selective inhibition of platelet n-8 lipoxygenase by 5,8,11-eicosatriynoic acid suggests its role in modulating lipoxygenase pathways (Hammarström, 1977).

Cellular and Molecular Functions

Role in Cell Metabolism : In hepatocytes and HTC cells, the incorporation and conversion of eicosa-8,11,14-trienoic acid to arachidonic acid demonstrate its participation in cellular fatty acid metabolism (Marra, Alaniz, & Brenner, 2004).

Influence on Blood Pressure : The development of epoxyeicosatrienoic acid analogs with anti-hypertensive actions in rat models highlights potential therapeutic applications of eicosatrienoic acid derivatives (Imig et al., 2010).

Leukotriene Biosynthesis : The conversion of 5,8,11-eicosatrienoic acid to leukotrienes C3 and D3 in mouse mastocytoma cells implies its role in leukotriene biosynthesis and related biological effects (Hammarström, 1981).

作用機序

8,11-Eicosadiynoic acid acts as a steroid 5α-reductase inhibitor . This means it inhibits the enzyme 5α-reductase, which plays a crucial role in the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen. By inhibiting this enzyme, 8,11-Eicosadiynoic acid can potentially be used for the research of conditions like acne .

特性

IUPAC Name |

icosa-8,11-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-8,11,14-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBBHZDIKZCZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CCC#CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274340 | |

| Record name | 8,11-Eicosadiynoicacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,11-Eicosadiynoic acid | |

CAS RN |

82073-91-4 | |

| Record name | 8,11-Eicosadiynoicacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)

![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)